2-chloro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide
Overview
Description
2-chloro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in many physiological processes, including glucose and lipid metabolism, autophagy, and inflammation. A-769662 has been widely used as a research tool to study the function and regulation of AMPK.
Mechanism of Action
2-chloro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide activates AMPK by binding to the γ subunit of the enzyme, leading to conformational changes that enhance its activity. AMPK activation leads to the phosphorylation of downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase and glucose transporter 4 (GLUT4).
Biochemical and Physiological Effects:
AMPK activation by 2-chloro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to have a variety of biochemical and physiological effects, including:
1. Glucose Uptake: 2-chloro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide increases glucose uptake in skeletal muscle and adipocytes by promoting the translocation of GLUT4 to the plasma membrane.
2. Lipid Metabolism: 2-chloro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide inhibits fatty acid synthesis and promotes fatty acid oxidation in liver cells, leading to decreased lipid accumulation.
3. Autophagy: 2-chloro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide induces autophagy in cancer cells, leading to decreased cell viability.
Advantages and Limitations for Lab Experiments
2-chloro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide has several advantages and limitations for use in lab experiments:
Advantages:
1. Specificity: 2-chloro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide is a specific activator of AMPK, allowing for the study of AMPK function without the confounding effects of other signaling pathways.
2. Potency: 2-chloro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide is a potent activator of AMPK, allowing for the study of AMPK function at low concentrations.
Limitations:
1. Solubility: 2-chloro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental systems.
2. Stability: 2-chloro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide is unstable in solution and can degrade over time, which can affect experimental results.
Future Directions
There are several future directions for research involving 2-chloro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide:
1. Development of Therapeutic Agents: 2-chloro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide has potential as a therapeutic agent for metabolic disorders and cancer. Future research could focus on developing more potent and stable analogs of 2-chloro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide for use in clinical trials.
2. Mechanistic Studies: Further studies are needed to elucidate the molecular mechanisms underlying the effects of 2-chloro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide on AMPK and downstream targets.
3. Combination Therapy: 2-chloro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide could be used in combination with other drugs to enhance its therapeutic effects and reduce potential side effects.
In conclusion, 2-chloro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide is a small molecule activator of AMPK that has been widely used as a research tool to study the function and regulation of AMPK. It has potential as a therapeutic agent for metabolic disorders and cancer and has several advantages and limitations for use in lab experiments. Future research could focus on developing more potent and stable analogs of 2-chloro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide, elucidating its molecular mechanisms, and exploring combination therapy with other drugs.
Scientific Research Applications
2-chloro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide has been used in a variety of scientific research applications, including:
1. Metabolic Disorders: 2-chloro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells and adipocytes, making it a potential therapeutic agent for metabolic disorders such as type 2 diabetes.
2. Cancer: 2-chloro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo, suggesting that it may have potential as an anti-cancer agent.
3. Neurodegenerative Diseases: 2-chloro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to protect neurons against oxidative stress and improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-chloro-N-(2-methoxyphenyl)-5-morpholin-4-ylsulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O5S/c1-25-17-5-3-2-4-16(17)20-18(22)14-12-13(6-7-15(14)19)27(23,24)21-8-10-26-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRIYLRHXVBVRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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